Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate
CAS No.: 1171924-03-0
Cat. No.: VC11719737
Molecular Formula: C28H26O6
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171924-03-0 |
|---|---|
| Molecular Formula | C28H26O6 |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-(3-hydroxy-2-methoxycarbonylphenyl)dodeca-1,3,5,7,9,11-hexaenyl]benzoate |
| Standard InChI | InChI=1S/C28H26O6/c1-33-27(31)25-21(17-13-19-23(25)29)15-11-9-7-5-3-4-6-8-10-12-16-22-18-14-20-24(30)26(22)28(32)34-2/h3-20,29-30H,1-2H3/b5-3+,6-4+,9-7+,10-8+,15-11+,16-12+ |
| Standard InChI Key | LUDSVYCNLLQLHH-LHXOBMNPSA-N |
| Isomeric SMILES | COC(=O)C1=C(C=CC=C1O)/C=C/C=C/C=C/C=C/C=C/C=C/C2=C(C(=CC=C2)O)C(=O)OC |
| SMILES | COC(=O)C1=C(C=CC=C1O)C=CC=CC=CC=CC=CC=CC2=C(C(=CC=C2)O)C(=O)OC |
| Canonical SMILES | COC(=O)C1=C(C=CC=C1O)C=CC=CC=CC=CC=CC=CC2=C(C(=CC=C2)O)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure features a central dodeca-1,3,5,7,9,11-hexaenyl chain bridging two aromatic rings. The first ring is a 3-hydroxy-2-(methoxycarbonyl)phenyl group, while the second is a methyl 2-hydroxybenzoate moiety. The (1E,3E,5E,7E,9E,11E) configuration ensures all double bonds adopt an trans orientation, creating a planar, conjugated system that may influence electronic properties such as absorption spectra and redox behavior.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1171924-03-0 |
| Molecular Formula | C28H26O6 |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-(3-hydroxy-2-methoxycarbonylphenyl)dodeca-1,3,5,7,9,11-hexaenyl]benzoate |
| SMILES Notation | COC(=O)C1=C(C=CC=C1O)/C=C/C=C/C=C/C=C/C=C/C=C/C2=C(C(=C(C=C2)O)OC)C(=O)OC |
The stereochemical complexity is further evidenced by its Standard InChIKey (LUDSVYCNLLQLHH-LHXOBMNPSA-N), which encodes the spatial arrangement of atoms and double bonds.
Spectroscopic and Physicochemical Properties
While experimental data on solubility and stability remain limited, the presence of hydroxyl and ester groups suggests moderate polarity. The conjugated hexaene system likely confers strong UV-Vis absorption in the 300–400 nm range, a hypothesis supported by analogous polyenes. Theoretical calculations predict a logP value of ~3.5, indicating balanced lipophilicity suitable for membrane penetration in biological systems.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multi-step strategies to construct the hexaene backbone while preserving stereochemistry. A plausible route includes:
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Wittig-Horner Reaction: To iteratively extend the polyene chain using phosphonate reagents.
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Suzuki-Miyaura Coupling: For attaching the aromatic rings to the hexaene core.
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Esterification: Protection of carboxylic acid groups as methyl esters using diazomethane or methanol under acidic conditions.
Challenges include controlling double-bond geometry and minimizing isomerization during purification. Vendors such as BOC Sciences and Hairui Chemical report gram-scale production, though yields and purity specifications remain undisclosed.
Analytical Characterization
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for confirming structure. The ¹H-NMR spectrum would exhibit distinct signals for:
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Aromatic protons: δ 6.5–8.0 ppm (multiplet).
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Methoxy groups: δ 3.8–3.9 ppm (singlet).
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Hydroxyl protons: δ 5.5–6.0 ppm (broad, exchangeable).
Challenges and Future Directions
Stability Considerations
The hexaene chain is susceptible to oxidative degradation and photoisomerization. Strategies to enhance stability include:
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Encapsulation: In lipid nanoparticles or cyclodextrins.
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Structural modification: Introducing electron-withdrawing groups to reduce reactivity.
Biological Testing
Despite theoretical promise, in vitro and in vivo data are absent. Priority studies should assess:
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Cytotoxicity: Using MTT assays in cell lines.
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Pharmacokinetics: Plasma stability and metabolite profiling.
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